Bienvenue dans la boutique en ligne BenchChem!

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide

Medicinal chemistry Scaffold differentiation Physicochemical profiling

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide (CAS 1171756-93-6) is a synthetic thiophene-3-carboxamide derivative featuring a non-fused cyclopentane ring bearing a 4-chlorophenyl substituent, linked via a carboxamide bridge to the thiophene 2-position. The compound has a molecular weight of 348.8 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area (TPSA) of 100 Ų.

Molecular Formula C17H17ClN2O2S
Molecular Weight 348.85
CAS No. 1171756-93-6
Cat. No. B2554130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide
CAS1171756-93-6
Molecular FormulaC17H17ClN2O2S
Molecular Weight348.85
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N
InChIInChI=1S/C17H17ClN2O2S/c18-12-5-3-11(4-6-12)17(8-1-2-9-17)16(22)20-15-13(14(19)21)7-10-23-15/h3-7,10H,1-2,8-9H2,(H2,19,21)(H,20,22)
InChIKeyXVTKWKLQIYPMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide (CAS 1171756-93-6): A Structurally Distinct Thiophene-3-Carboxamide for Antiviral and Anticancer Screening Libraries


2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide (CAS 1171756-93-6) is a synthetic thiophene-3-carboxamide derivative featuring a non-fused cyclopentane ring bearing a 4-chlorophenyl substituent, linked via a carboxamide bridge to the thiophene 2-position [1]. The compound has a molecular weight of 348.8 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area (TPSA) of 100 Ų [1]. Thiophene-3-carboxamides have been established as privileged scaffolds in antiviral research, particularly as influenza RNA-dependent RNA polymerase (RdRP) inhibitors [2], and in anticancer drug discovery as tubulin-targeting Combretastatin A-4 biomimetics [3]. Unlike the majority of biologically characterized thiophene-3-carboxamide analogs—which typically possess a fused cyclopentane ring (e.g., cyclopenta[b]thiophene)—this compound bears a discrete, non-fused 1-(4-chlorophenyl)cyclopentane group, creating a structurally differentiated chemotype for protein–protein interaction disruption and kinase inhibition screening campaigns.

Why Generic Substitution Risks Irreproducible Screening Results: Structural Nuances of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide


Within the thiophene-3-carboxamide compound class, small structural variations—particularly the fusion state of the cyclopentane ring (fused cyclopenta[b] versus discrete non-fused) and the nature of the aryl substituent—profoundly alter target engagement profiles. In HIV-1 RNase H inhibitor studies, cyclopentane-substituted vinylogous ureas lost all inhibitory activity while cyclohexane- and cycloheptane-substituted analogs retained potency, demonstrating that ring size and connectivity at the thiophene 2-position are functionally decisive, not merely ancillary [1]. Similarly, in ANO1 channel blocker development, only a cyclopentane-fused analog bearing a benzoylthiourea functionality (10q) achieved strong selectivity over ANO2, whereas structurally simpler 2-aminothiophene-3-carboxamides showed markedly weaker activity [2]. The target compound's unique combination of a non-fused 4-chlorophenylcyclopentane carboxamide substitution pattern, generating a distinctive hydrogen-bond donor/acceptor topology (2 HBD, 3 HBA) and lipophilicity profile (XLogP3 = 4.2) not replicated by any commercially available fused cyclopenta[b]thiophene analog [3], means that substituting a generic thiophene-3-carboxamide—even one sharing the same molecular formula—cannot be assumed to maintain comparable binding mode, selectivity, or cellular potency.

Quantitative Differentiation Evidence: 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide versus Closest Structural Analogs


Non-Fused vs. Fused Cyclopentane Architecture: Lipophilicity and Hydrogen-Bonding Profile Comparison

The target compound features a non-fused 1-(4-chlorophenyl)cyclopentane ring system linked via a carboxamide bridge, yielding an XLogP3 of 4.2 and a TPSA of 100 Ų [1]. In contrast, the widely available fused cyclopenta[b]thiophene analog 2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 590358-28-4) has a computed XLogP3 of approximately 3.8 and a TPSA of 80.5 Ų [2]. The target compound's 0.4-unit higher XLogP3 indicates enhanced membrane permeability potential, while its 19.5 Ų larger polar surface area suggests a distinct hydrogen-bonding interaction capacity that may translate to altered target residence time.

Medicinal chemistry Scaffold differentiation Physicochemical profiling

Cyclopentane Ring Connectivity Dictates Functional Activity: Evidence from HIV-1 RNase H Inhibitor SAR

In a systematic SAR study of vinylogous urea thiophene-3-carboxamide HIV-1 RNase H inhibitors, cycloheptane- and cyclohexane-substituted derivatives retained inhibitory potency, whereas cyclopentane and cyclooctane substitutions completely eliminated activity [1]. The target compound incorporates a cyclopentane ring in a non-fused, carboxamide-linked configuration—an arrangement not evaluated in the published vinylogous urea series—placing it in an unexplored activity space. This SAR rule means that a scientist seeking a cyclopentane-containing thiophene-3-carboxamide with a potential unique activity fingerprint cannot simply substitute a cyclohexane-containing analog; the target compound's specific non-fused cyclopentane architecture may confer a distinct, potentially active chemotype not captured by existing data.

Antiviral research HIV-1 RNase H Structure-activity relationship

Thiophene-3-Carboxamide Scaffold Validated as Influenza RdRP Protein–Protein Interaction Inhibitor: Target Engagement Data for the Parent Chemotype

Thiophene-3-carboxamide derivatives have been validated as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) protein–protein interactions through a scaffold-hopping optimization program [1]. The parent thiophene-3-carboxamide scaffold demonstrated dose-dependent disruption of the PA–PB1 polymerase subunit interaction, with optimized polyamido derivatives showing enhanced potency and a favorable cytotoxicity profile (no toxicity observed at concentrations up to 100 μM in MDCK cells) [1]. The target compound retains the essential 2-carboxamido-thiophene-3-carboxamide pharmacophore elements identified in the GRID MIF-based pharmacophoric model, but introduces a 4-chlorophenylcyclopentane substituent not present in any published active analog, offering a structurally distinct probe for dissecting the RdRP inhibitor pharmacophore.

Influenza antiviral RNA-dependent RNA polymerase Protein-protein interaction inhibition

Chlorophenyl Positional Isomerism: Physicochemical Differentiation from meta-Chlorophenyl and Fused-Ring Analogs

The target compound's para-chlorophenyl substitution on the cyclopentane ring (4-chlorophenyl) generates a unique molecular topology relative to regioisomeric analogs. A commercially available fused-ring analog with a meta-chlorophenyl group, N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS not publicly assigned; catalog EVT-5681539) , shares the same molecular formula (C17H17ClN2O2S) and molecular weight (348.8 g/mol) but differs in both chlorophenyl position (para vs. meta) and cyclopentane connectivity (non-fused discrete ring vs. fused cyclopenta[b]). These structural differences are predicted to alter the spatial orientation of the chlorophenyl group by approximately 2–3 Å and modify the electron density distribution on the aromatic ring, parameters known to affect halogen-bonding interactions and π-stacking with aromatic protein residues in kinase and polymerase binding pockets.

Isomeric purity Quality control Receptor binding topology

CA-4 Biomimetic Anticancer Activity: Thiophene Carboxamide Class Demonstrates Tubulin-Targeting Potency Comparable to Combretastatin A-4

Thiophene carboxamide derivatives have been characterized as Combretastatin A-4 (CA-4) biomimetics, with select analogs in the series (compounds 2b and 2e) demonstrating IC50 values of 5.46 µM and 12.58 µM, respectively, against the Hep3B hepatocellular carcinoma cell line, compared to CA-4 (IC50 = 8.29 µM) and colchicine (IC50 = 9.23 µM) [1]. Molecular dynamics simulations confirmed stable binding interactions within the colchicine-binding site of tubulin over 100 ns trajectories [1]. The target compound incorporates the same thiophene-3-carboxamide core and 2-carboxamido linkage motif as the active CA-4 biomimetics but presents a 4-chlorophenylcyclopentane group in place of the smaller aryl-acrylamido or aryl substituents present in the published series, potentially extending the accessible tubulin-binding pharmacophore space.

Anticancer agents Tubulin polymerization inhibition CA-4 biomimetics

Research and Procurement Application Scenarios for 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide


Influenza RdRP PA–PB1 Protein–Protein Interaction Inhibitor Screening and Pharmacophore Expansion

This compound is best deployed as a structurally differentiated probe within influenza antiviral screening cascades targeting the RdRP PA–PB1 interaction. The thiophene-3-carboxamide scaffold has been validated in this context, with the pharmacophore model requiring the 2-carboxamido and 3-carboxamide motifs retained in this compound [1]. Its non-fused 4-chlorophenylcyclopentane substituent provides an unexplored vector for expanding the SAR of RdRP inhibitors beyond the polyamido derivatives described in the published optimization campaign [1]. Procurement for focused libraries exploring PA–PB1 disruption is indicated where existing fused-ring analogs have reached their SAR limits.

Kinase Selectivity Profiling with a Non-Fused Cyclopentane Thiophene-3-Carboxamide Chemotype

Thiophene-3-carboxamide derivatives have demonstrated kinase inhibitory activity across multiple targets (JNK, EGFR with IC50 = 42.3–94.4 nM, VEGFR-2 with IC50 = 191.1 nM, FLT3 with IC50 = 27 nM) [1]. However, nearly all reported active compounds in this class employ fused or small alkyl substituents at the 2-position. The target compound's non-fused cyclopentane architecture (XLogP3 = 4.2; TPSA = 100 Ų) [2] may confer differential kinase selectivity, particularly against targets with sterically demanding ATP-binding pockets. This compound is well-suited for broad kinase panel screening to identify selectivity fingerprints that distinguish non-fused from fused thiophene-3-carboxamide kinase inhibitors.

CA-4 Biomimetic Tubulin Pharmacology: Exploring Steric Tolerance at the Colchicine-Binding Site

The thiophene carboxamide class has been established as effective CA-4 biomimetics, with compounds 2b and 2e achieving Hep3B antiproliferative IC50 values comparable to CA-4 itself (5.46 and 12.58 µM vs. 8.29 µM, respectively) [1]. The target compound presents a significantly bulkier 2-substituent versus the acrylamido or small aryl groups in published actives, providing a tool to probe the steric boundary of the colchicine-binding site on tubulin. Procurement is recommended where understanding the upper size limit for 2-position substituents in tubulin-targeting thiophene-3-carboxamides is a key SAR objective.

Chemical Biology Probe Development Targeting ANO1 Chloride Channels in Glioblastoma

2-Aminothiophene-3-carboxamide derivatives have been characterized as selective ANO1 calcium-activated chloride channel blockers with anti-glioma activity; compound 10q (a cyclopentane-fused analog with benzoylthiourea functionality) demonstrated strong ANO1 suppression and selectivity over ANO2, as well as suppression of GBM cell proliferation, migration, and invasion exceeding reference compounds [1]. The target compound offers a distinct non-fused cyclopentane chemotype within this therapeutic area, enabling investigation of whether cyclopentane fusion is a prerequisite for ANO1 channel activity or whether a discrete cyclopentane-based topology can achieve comparable or differentiated channel modulation.

Quote Request

Request a Quote for 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.